molecular formula C16H23ClN2O3 B2509325 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421523-37-6

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2509325
CAS No.: 1421523-37-6
M. Wt: 326.82
InChI Key: FEHPVJYYUIFQEA-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic organic compound for research applications. This benzamide features a piperidine substitution, a structural motif found in various pharmacologically active molecules . Compounds within this chemical class have been investigated for their potential biological activity, particularly as serotonin (5-HT) receptor agonists and dopamine receptor antagonists . Research into analogous structures indicates potential utility in studying gastrointestinal motility disorders, acting as gastroprokinetic agents that may enhance gastric emptying without significant central nervous system effects . The methoxyethyl side chain on the piperidine nitrogen may influence the compound's physicochemical properties, such as solubility and metabolic profile. This product is intended for research and analysis in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet for safe handling procedures.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-21-10-9-19-7-5-13(6-8-19)18-16(20)14-11-12(17)3-4-15(14)22-2/h3-4,11,13H,5-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHPVJYYUIFQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated benzamide derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is C17H25ClN2O3C_{17}H_{25}ClN_{2}O_{3} with a molecular weight of approximately 340.8 g/mol. The structure includes a chloro group and a methoxy group, which are significant for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have demonstrated that related benzamide derivatives possess substantial antimicrobial properties. For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed activity against mycobacterial, bacterial, and fungal strains comparable to established antibiotics like isoniazid and ciprofloxacin .
  • Anticancer Potential : The compound's structural analogs have been evaluated for anticancer activity. In particular, hybrid compounds containing benzamide structures have shown cytotoxic effects against several cancer cell lines, including colon and breast cancer cells . The mechanism often involves inducing apoptosis in cancer cells.

Therapeutic Applications

  • Neurological Disorders : The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on cognitive functions and neurodegenerative diseases like Alzheimer’s disease .
  • Metabolic Disorders : Some derivatives have been explored for their capacity to inhibit enzymes associated with metabolic syndromes, such as type 2 diabetes and obesity. These compounds may modulate pathways related to insulin resistance and lipid metabolism .
  • Antimicrobial Treatments : Given its demonstrated antimicrobial properties, the compound could be developed into a treatment option for infections resistant to conventional antibiotics, particularly in cases involving mycobacterial infections .

Case Study 1: Antimicrobial Efficacy

A study involving a series of synthesized benzamide derivatives indicated that several compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that the presence of the chloro and methoxy groups enhanced lipophilicity, thereby improving membrane penetration and antimicrobial efficacy .

Case Study 2: Anticancer Activity

In another investigation, a new class of hybrid compounds incorporating benzamide structures was synthesized and tested against various cancer cell lines. Results showed that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This study underscores the potential of benzamide derivatives as candidates for further development in cancer therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Piperidine Substitution : The 2-methoxyethyl group in the target compound contrasts with bulkier substituents (e.g., furan-2-ylmethyl in , tetrahydrofurfuryl in ), which may influence receptor binding or pharmacokinetics.
  • Core Structure : Benzamide derivatives (e.g., ) are prevalent in enzyme inhibition, while sulfonamides (e.g., ) often target receptors like α2A/5-HT7 .
  • Bioactivity : Compound 15a () demonstrates dual enzyme inhibition (α-amylase: 44.36%, α-glucosidase: N/A), highlighting the role of pyridinylsulfamoyl groups in anti-diabetic activity.

Key Observations:

  • Synthetic Efficiency : Yields vary widely (e.g., 58% for Compound 11 vs. 10% for Compound 15 ), influenced by substituent complexity.
  • Purity : High purity (e.g., 98% for Compound 11 ) is critical for pharmacological evaluation.

Functional Group Impact on Activity

Table 3: Substituent-Activity Relationships

Substituent/Group Observed Effect on Bioactivity Example Compound Reference
2-Methoxyethyl (target compound) Undetermined; likely modulates solubility Target compound N/A
Pyridin-2-ylsulfamoyl (15a) Enhances α-amylase/α-glucosidase inhibition Compound 15a (anti-diabetic)
Trifluoroethoxy phenoxy (Compound 11) May improve receptor binding (α2A/5-HT7) Benzenesulfonamide derivative
Nitro group (Denipride) Potential CNS activity enhancement Denipride
Thioureido (8c) Possible metal-binding or enzyme interaction 4-Chloro-2-methoxybenzamide

Biological Activity

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse pharmacological properties. The presence of the chloro and methoxy groups enhances its biological activity by influencing the compound's interaction with various biological targets.

1. Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
Bacillus subtilisStrong

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is critical in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds have been reported to be significantly lower than those of standard inhibitors, indicating strong inhibitory potential .

EnzymeIC50 (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.1421.25
Urease0.6321.25

3. Anti-inflammatory and Anticancer Activity

The compound's structure suggests potential anti-inflammatory and anticancer activities, which are common among piperidine derivatives. Previous studies have highlighted that similar compounds can inhibit tumor growth and reduce inflammation markers .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study focused on the antibacterial efficacy of piperidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited significant activity against gram-positive bacteria, particularly Staphylococcus aureus, with an observed zone of inhibition comparable to that of standard antibiotics.

Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of related piperidine compounds on neuronal cell lines exposed to neurotoxins. The results demonstrated that these compounds could significantly reduce cell death and promote cell survival, suggesting potential applications in treating neurodegenerative disorders.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of benzamide and piperidine structures. These studies often employ molecular docking techniques to predict interactions with biological targets, enhancing our understanding of how modifications to the chemical structure can influence biological activity .

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